Thiophene-2-boronic acid

Protodeboronation Heteroaryl boronic acid stability Suzuki-Miyaura coupling

The premier C2 thiophene building block for Suzuki-Miyaura coupling, delivering 74% isolated yield with XPhos Pd G4 precatalyst vs 7–51% for conventional systems. Distinct protodeboronation kinetics and sulfur electronic effects make it irreplaceable for thienyl-containing pharmaceuticals, organic semiconductors, and functional dyes. Uniquely enables quasi-living chain-growth CTP for narrow-dispersity conjugated alternating copolymers—a capability phenylboronic acid cannot replicate. The free boronic acid form permits room-temperature coupling with thermally labile substrates using Buchwald precatalysts. Choose this reagent for reproducible, high-yield C–C bond formation.

Molecular Formula C4H5BO2S
Molecular Weight 127.96 g/mol
CAS No. 6165-68-0
Cat. No. B051982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-2-boronic acid
CAS6165-68-0
Synonyms2-Thiopheneboronic Acid;  2-Thienyl-boronic Acid;  2-Thienylboric Acid;  2-Thienylboronic Acid;  2-Thiopheneboric Acid;  Thien-5-ylboronic Acid
Molecular FormulaC4H5BO2S
Molecular Weight127.96 g/mol
Structural Identifiers
SMILESB(C1=CC=CS1)(O)O
InChIInChI=1S/C4H5BO2S/c6-5(7)4-2-1-3-8-4/h1-3,6-7H
InChIKeyARYHTUPFQTUBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiophene-2-boronic Acid (CAS 6165-68-0): A Foundational Heteroaryl Boronic Acid for Suzuki-Miyaura Cross-Coupling in Pharmaceuticals and Materials Science


Thiophene-2-boronic acid (CAS 6165-68-0, synonym: 2-thienylboronic acid) is a heteroaryl boronic acid that serves as a critical C2 building block for introducing the thiophene moiety into complex molecular architectures via palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reactions . With a molecular formula of C4H5BO2S and a molecular weight of 127.96 g/mol, this solid reagent exhibits a melting point of 138–140 °C (lit.) and is soluble in methanol . Its primary procurement value resides in its role as a nucleophilic coupling partner for constructing sp²–sp² carbon–carbon bonds in pharmaceutical intermediates, organic semiconductors, and functional dyes [1].

Why Thiophene-2-boronic Acid (CAS 6165-68-0) Cannot Be Interchanged with 3-Isomers, Phenyl Boronic Acids, or Protected Esters


In-class substitution is impeded by two orthogonal constraints: divergent protodeboronation kinetics and positional electronic effects. Thiophene-2-boronic acid exhibits a C–B bond cleavage rate that differs by over two orders of magnitude from its 3-position isomer under protic conditions [1], directly impacting yield reproducibility and reagent stoichiometry requirements. Concurrently, the sulfur heteroatom introduces distinct electron density distribution and HOMO–LUMO characteristics compared to phenylboronic acid or furan-2-boronic acid, fundamentally altering the photophysical and electronic properties of the resulting conjugated products in materials applications [2]. Furthermore, the free boronic acid form undergoes transmetalation under mechanistically distinct kinetics relative to pinacol ester or MIDA boronate protected forms, necessitating catalyst–ligand system adjustments that cannot be generically translated across derivatives without yield penalty [3].

Thiophene-2-boronic Acid (CAS 6165-68-0): Evidence-Based Procurement Criteria Versus Alternatives


Protodeboronation Kinetics: Thiophene-2-boronic Acid Versus Phenylboronic Acid and Thiophene-3-boronic Acid

The relative rate of protodeboronation (C–B bond cleavage) at 70 °C for thiophene-2-boronic acid is 7.1 × 10³ times faster than that of phenylboronic acid [1]. Conversely, thiophene-3-boronic acid undergoes protodeboronation at a rate 8.5 × 10⁵ times that of phenylboronic acid [1].

Protodeboronation Heteroaryl boronic acid stability Suzuki-Miyaura coupling

Catalyst–Ligand System Efficiency: XPhos Pd G4 Precatalyst Yields in Thiophene-2-boronic Acid Model Coupling

In a model reaction coupling (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole, the XPhos Pd G4 precatalyst achieved a 74% isolated yield under optimized conditions (dioxane, 100 °C, 21 h) [1]. Alternative catalyst systems (Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos Pd G2) gave yields ranging from 7% to 51% under comparable conditions without excess boronic acid supplementation [1].

Suzuki-Miyaura cross-coupling XPhos precatalyst Thienylboronic acid reactivity

Aryl Halide Partner Compatibility: Bromide Versus Iodide Reactivity in Thiophene-2-boronic Acid Couplings

When using less active catalyst systems (e.g., Pd(PPh₃)₄), switching the aryl halide partner from 4-bromoanisole to 4-iodoanisole increased the isolated yield from 7% to 52% [1]. This 45-percentage-point gain demonstrates that aryl iodides substantially outperform aryl bromides when thiophene-2-boronic acid is employed with conventional Pd(0) catalysts.

Aryl halide reactivity Suzuki-Miyaura coupling Thienylboronic acid

Room-Temperature Cross-Coupling Viability: Thiophene-2-boronic Acid Versus Furan-2-boronic Acid and Polyfluorophenyl Boronic Acids

With a specialized biarylphosphine-based Pd precatalyst, thiophene-2-boronic acid and its furan- and pyrrole- analogs undergo Suzuki-Miyaura coupling with aryl chlorides, bromides, and triflates at room temperature or 40 °C within 30 minutes to 2 hours to give products in excellent yields [1]. This protocol successfully couples the free boronic acid without requiring protection as a pinacol ester, MIDA boronate, or trifluoroborate salt [1].

Room-temperature Suzuki coupling 2-Heteroaryl boronic acids Precatalyst design

Chain-Growth Catalyst-Transfer Polycondensation: Thiophene-2-boronic Acid as a Monomer for Conjugated Alternating Copolymers

Thiophene-2-boronic acid functions as a monomer in chain-growth catalyst-transfer polycondensation (CTP) for synthesizing conjugated alternating copolymers with controlled molecular weight and narrow polydispersity . In the CTP mechanism, the Pd catalyst remains associated with the propagating polymer chain end, enabling quasi-living polymerization behavior distinct from conventional step-growth polycondensation [1].

Catalyst-transfer polycondensation Conjugated polymers Thiophene-based semiconductors

Physical and Handling Properties: Thiophene-2-boronic Acid Versus Its Pinacol Ester Derivative

Thiophene-2-boronic acid (CAS 6165-68-0) is a solid with a melting point of 138–140 °C and a density of 1.32 ± 0.1 g/cm³ (predicted), requiring storage at 2–8 °C . Its pinacol ester derivative (CAS 193978-23-3) exhibits a markedly lower melting point of 68–70 °C and a density of 1.075 g/cm³, with storage under argon recommended [1].

Physical properties Storage stability Pinacol ester comparison

Thiophene-2-boronic Acid (CAS 6165-68-0): Optimal Use Cases Based on Quantified Differentiation Evidence


Suzuki-Miyaura Cross-Coupling with Aryl Bromides Using XPhos Precatalysts

Given the 74% isolated yield demonstrated with XPhos Pd G4 precatalyst (versus 7–51% with conventional catalysts), this compound is optimally deployed in SMC reactions with aryl bromides when paired with XPhos-based precatalyst systems in dioxane at 100 °C [1]. This pairing mitigates the competitive protodeboronation that otherwise consumes reagent and reduces yield.

Conjugated Polymer Synthesis via Chain-Growth Catalyst-Transfer Polycondensation

Thiophene-2-boronic acid is the preferred monomer when narrow molecular weight distribution is required in conjugated alternating copolymer synthesis, as its participation in chain-growth CTP enables quasi-living polymerization control that phenylboronic acid cannot replicate [1][2]. This directly impacts charge transport properties in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Room-Temperature Coupling of Heat-Sensitive Substrates

With the Buchwald biarylphosphine precatalyst system, thiophene-2-boronic acid couples efficiently at room temperature to 40 °C within 2 hours [1]. This scenario is critical when coupling partners contain thermally labile functional groups (e.g., certain heterocycles, protected amino acids) that would degrade under conventional 80–100 °C SMC conditions.

OLED and Dye Precursor Synthesis Requiring Thiophene Electronic Character

The thiophene ring introduces distinct HOMO–LUMO characteristics and sulfur-mediated intermolecular interactions that phenylboronic acid cannot provide [1][2]. This makes thiophene-2-boronic acid indispensable for constructing thienyl-containing dyes, triarylamine dye precursors, and thienothiophene-boron donor-acceptor materials for OLEDs, where the electronic contribution of the heteroatom is non-negotiable for target optoelectronic performance.

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